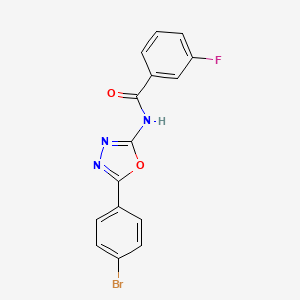

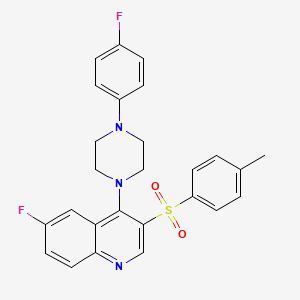

![molecular formula C9H10N2O2 B2724975 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid CAS No. 2377035-71-5](/img/structure/B2724975.png)

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid is a chemical compound with the IUPAC name this compound .

Molecular Structure Analysis

The molecular structure of this compound can be inferred from its IUPAC name and related compounds. It contains a pyrido[1,2-a]pyrimidine core, which is a bicyclic structure consisting of a pyridine ring fused with a pyrimidine ring . The “3,4-dihydro” indicates that the compound has two additional hydrogen atoms, making the pyrimidine ring partially saturated. The “9-carboxylic acid” indicates the presence of a carboxylic acid functional group at the 9-position of the fused ring system .Aplicaciones Científicas De Investigación

Crystal Structure and Interaction with DNA

One study focused on the crystal structure of a related compound, 2-Methyl-3-chloro-9-hydroxy-4-oxo-4H-pyrido[1,2-a]pyrimidine Hydrochloride, highlighting its potential in understanding molecular interactions with DNA. The research detailed the compound's ability to form hydrogen bonds and π-π stacking interactions, which are crucial for binding with DNA. This interaction suggests applications in designing drugs that target DNA or proteins associated with DNA (Zhang et al., 2013).

Organic Synthesis

The versatility of pyrido[1,2-a]pyrimidine derivatives in organic synthesis is evident in their use as intermediates for generating biologically active heterocyclic compounds. For instance, the Vilsmeier–Haack formylation of tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-ones leads to a variety of functionalized derivatives, indicating their utility in synthetic organic chemistry and the development of pharmaceuticals (Horváth et al., 1983).

Pharmacological Applications

Research into the biological activities of pyrido[1,2-a]pyrimidine derivatives has shown promising results. Studies on compounds like Ethyl 4,6-dimethyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate explore their potential in exhibiting a wide spectrum of biological activities, which can be foundational for developing new therapeutics (Zavodnik et al., 2005).

Direcciones Futuras

Given the pharmacological potential of pyrimidine derivatives , future research could focus on exploring the biological activity of 3,4-Dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid and its derivatives. This could involve in vitro and in vivo studies to evaluate its potential therapeutic effects. Additionally, further studies could be conducted to optimize its synthesis and improve yield and purity.

Propiedades

IUPAC Name |

3,4-dihydro-2H-pyrido[1,2-a]pyrimidine-9-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)7-3-1-5-11-6-2-4-10-8(7)11/h1,3,5H,2,4,6H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIZLRRXZXSSMOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C2C(=CC=CN2C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

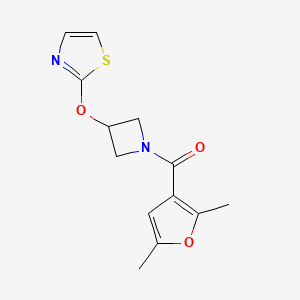

![2-[(5-Fluorosulfonyloxypyridine-3-carbonyl)-methylamino]-4-methylpyrimidine](/img/structure/B2724893.png)

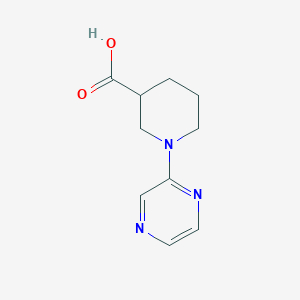

![6-(3-Chloro-4-methylphenyl)-4,7-dimethyl-2-(2-oxopropyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2724895.png)

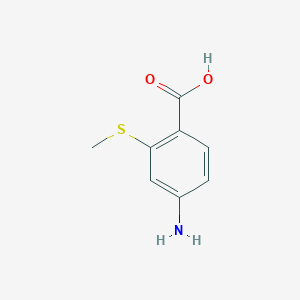

![Ethyl 5-(2,5-dimethylfuran-3-carboxamido)pyrazolo[1,5-a]pyridine-3-carboxylate](/img/structure/B2724896.png)

![3-[(4-bromophenyl)sulfonyl]-N-[2-(1H-indol-3-yl)ethyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2724897.png)

![2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B2724903.png)

![2-chloro-N-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]-6-methoxyquinoline-3-carboxamide](/img/structure/B2724912.png)